

Physical and chemical properties of 3-Fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Fluoroanisole	
Cat. No.:	B032098	Get Quote

An In-depth Technical Guide to **3-Fluoroanisole** for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoroanisole, with the chemical formula C₇H₇FO, is a halogenated organic compound and aromatic ether.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic sweet, fruity, or ether-like odor.[1] The molecule consists of a benzene ring substituted with a fluorine atom at the meta-position and a methoxy group. This structure combines the features of aryl fluorides and alkyl aryl ethers, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of the fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of molecules, a strategy often employed in drug design.[3][4]

Physical and Chemical Properties

The physical and chemical properties of **3-Fluoroanisole** are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

The key physical characteristics of **3-Fluoroanisole** are presented in the table below, providing a quick reference for laboratory and industrial use.

Property	Value	References
Molecular Formula	C ₇ H ₇ FO	[1][5][6]
Molecular Weight	126.13 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid/oil	[1][7][8]
Odor	Sweet, fruity, ether-like	[1]
Melting Point	-35 °C	[7][8][9]
Boiling Point	158 °C at 743 mmHg; 159 °C	[7][8][10]
Density	1.104 g/mL at 25 °C; 1.107 g/cm ³ at 20 °C	[8][10][11]
Refractive Index (n20/D)	1.488	[10][11]
Solubility	Insoluble in water; Soluble in organic solvents like Chloroform and Methanol.	[1][7]
Flash Point	44 °C (111.2 °F) - closed cup	
Vapor Pressure	38.3 mmHg at 25°C	[8]

Chemical Properties

The chemical behavior of **3-Fluoroanisole** is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring.

Property	Description	References
Stability	Stable under normal temperatures and pressures.	[8]
Reactivity	Sensitive to strong oxidizing agents. The molecule can undergo nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, and electrophilic aromatic substitution, directed by the methoxy and fluoro groups. Reactions can also occur at the methyl group of the ether.	[1][12]
Hazards	Flammable liquid. May cause irritation to the skin, eyes, and respiratory system. It is considered moderately toxic upon acute exposure.	[1]

Experimental Protocols

Several synthetic routes to **3-Fluoroanisole** have been reported. Below are detailed methodologies for two common approaches.

Synthesis from 1,3-Difluorobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom in mdifluorobenzene with a methoxy group.

Protocol:

- In a reaction kettle, add 265 kg of methanol.
- Heat the methanol to 150 °C.

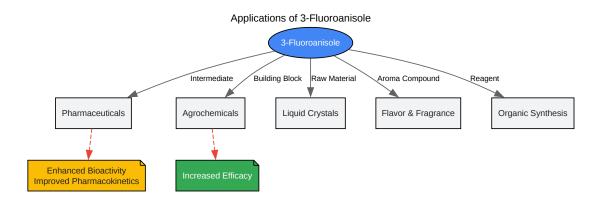
- Add 790 kg of m-difluorobenzene and 520 kg of potassium hydroxide and water to the kettle.
- Maintain the reaction at 150 °C for 24 hours.
- After the reaction is complete, cool the mixture and transfer it to an acidification kettle.
- Acidify the mixture by passing hydrogen fluoride through it.
- Extract the product three times with 300 kg of toluene each time.
- Combine the organic layers.
- Purify the combined extracts by concentrated rectification to obtain **3-Fluoroanisole**.[13]

Synthesis from 2,6-Difluoroaniline via Diazotization

This one-pot procedure involves the diazotization of a polyfluoroaniline followed by nucleophilic substitution and reductive removal of the diazonium group.

Protocol:

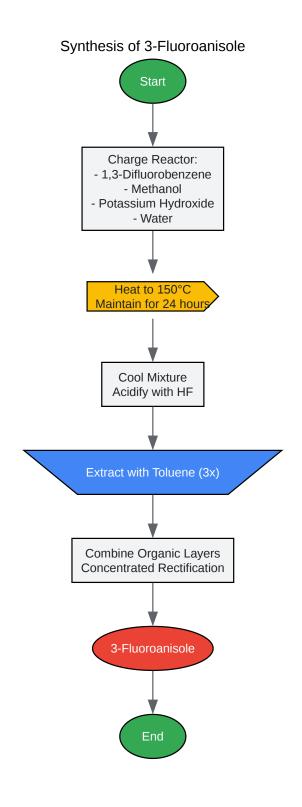
- Perform the diazotization of 2,6-difluoroaniline in 50% sulfuric acid.
- Add a large excess of methanol and a catalytic amount of copper powder to the reaction mixture.
- Stir the mixture at 20 °C for 30 minutes.
- For an improved yield, after the 30-minute stirring with methanol, add 50% hypophosphorous acid and continue stirring for 2 hours at 20 °C.
- The product, **3-Fluoroanisole**, can be identified and the yield determined by gas chromatography and NMR spectroscopy by comparison with authentic samples.[14]


Applications in Research and Drug Development

3-Fluoroanisole is a key intermediate in the synthesis of various high-value chemicals.[15] Its utility stems from the unique properties imparted by the fluorine atom.

- Pharmaceutical Intermediate: It is used in the synthesis of various pharmaceutical compounds.[1][2] The introduction of a fluorine atom can enhance biological activity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.
 [1][4] It has been specifically used in the synthesis of 4-fluoro-5,6-dihydroxytryptamine and 3-fluoro- and 5-fluoronoradrenaline.[7]
- Agrochemicals: Similar to its role in pharmaceuticals, it serves as a building block for pesticides and herbicides, where the fluorine substituent can increase efficacy.[2][15]
- Liquid Crystals: It is an important raw material for the synthesis of fluorine-containing liquid crystal displays.[16]
- Flavor and Fragrance: The compound is also utilized in the flavor and fragrance industry for its sweet, fruity aroma.[1]
- Organic Synthesis: It is a versatile reagent for introducing the 3-methoxyphenyl group containing a fluorine atom, which is useful in constructing complex organic molecules.[17]

Visualizations Logical Relationship of 3-Fluoroanisole Applications



Click to download full resolution via product page

Caption: Key application areas of **3-Fluoroanisole**.

Experimental Workflow: Synthesis from 1,3-Difluorobenzene

Click to download full resolution via product page

Caption: Workflow for the synthesis of **3-Fluoroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fluorine in drug design: a case study with fluoroanisoles PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 3-Fluoroanisole | C7H7FO | CID 9975 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3-Fluoroanisole Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. echemi.com [echemi.com]
- 9. 3-Fluoroanisole, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. 3-Fluoroanisole | CAS#:456-49-5 | Chemsrc [chemsrc.com]
- 11. 3-Fluoroanisole 99 456-49-5 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Fluoroanisole synthesis chemicalbook [chemicalbook.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Page loading... [guidechem.com]
- 16. Page loading... [guidechem.com]
- 17. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Fluoroanisole].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032098#physical-and-chemical-properties-of-3-fluoroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com